molecular formula C9H10O2 B150974 (2,3-Dihydrobenzofuran-6-yl)methanol CAS No. 1083168-69-7

(2,3-Dihydrobenzofuran-6-yl)methanol

Cat. No. B150974
M. Wt: 150.17 g/mol
InChI Key: DLJJSKTZKULLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives is explored in the second paper, where a one-pot three-component approach is used to synthesize a variety of substituted dihydroisobenzofurans starting from o-bromoarylaldehydes, methanol, and terminal alkynes. This process involves a cooperative palladium/base promoted coupling/addition/cyclization sequence, which could potentially be adapted for the synthesis of “(2,3-Dihydrobenzofuran-6-yl)methanol” .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be complex, as indicated by the third paper, which discusses the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes. These complexes exhibit diastereomerism, with different orientations of the oxygen atom relative to other ligands in the complex. This suggests that “(2,3-Dihydrobenzofuran-6-yl)methanol” could also exhibit stereoisomerism, which would be an important consideration in its molecular structure analysis .

Chemical Reactions Analysis

The first paper provides information on the electroreduction of chlorodibenzofuran derivatives in deuterated methanol. It describes the formation of Birch-type reduction products and the incorporation of deuterium into the reduction products under certain conditions. This indicates that “(2,3-Dihydrobenzofuran-6-yl)methanol” could undergo similar electroreduction reactions, potentially leading to various reduced products .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of “(2,3-Dihydrobenzofuran-6-yl)methanol,” they do provide insights into the properties of related compounds. For example, the electroreduction process described in the first paper suggests that dihydrobenzofuran derivatives might have electroactive properties. The stereoselective addition of methanol in the third paper also implies that the physical properties such as solubility and boiling point could be influenced by the compound's stereochemistry .

Scientific Research Applications

  • Lignin Depolymerization : A study by Macala et al. (2009) demonstrated the hydrogenolysis and hydrogenation of dihydrobenzofuran in supercritical methanolic solutions, a process relevant to lignin depolymerization. This research highlights the potential of (2,3-Dihydrobenzofuran-6-yl)methanol in breaking down complex organic polymers like lignin (Macala et al., 2009).

  • Catalysis and Synthesis : Sarki et al. (2021) reported the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis, emphasizing the role of methanol in creating various compounds, potentially including derivatives of (2,3-Dihydrobenzofuran-6-yl)methanol (Sarki et al., 2021).

  • Molecular Encapsulation : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, a process involving reactions in methanol. This research might be relevant to the structural manipulation and application of (2,3-Dihydrobenzofuran-6-yl)methanol (Ghorbanloo & Alamooti, 2017).

  • Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based compounds with significant antimicrobial activity. These findings could be relevant to the biomedical applications of (2,3-Dihydrobenzofuran-6-yl)methanol and its derivatives (Sunitha et al., 2017).

  • Electrochemical Synthesis : Liu, Xu, and Wei (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source. This process showcases the utility of methanol in electrochemical reactions, which could extend to the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol derivatives (Liu, Xu, & Wei, 2021).

Safety And Hazards

The safety information available indicates that “(2,3-Dihydrobenzofuran-6-yl)methanol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for “(2,3-Dihydrobenzofuran-6-yl)methanol” could involve further exploration of its potential bioactive properties, given that some substituted benzofurans have shown significant anticancer activities . Additionally, the development of novel synthetic approaches to the 2,3-dihydrobenzofuran ring system could also be a promising area of future research .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJJSKTZKULLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593071
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzofuran-6-yl)methanol

CAS RN

1083168-69-7
Record name (2,3-Dihydro-1-benzofuran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminium hydride (6.1 g, 250 mmol) in THF (300 mL) was added a solution of methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 100 mmol) in THF at 0□. The mixture was stirred at room temperature for 1 h. A saturated aqueous NaOH solution was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over Na2SO4, filtered and concentrated to afford (2,3-dihydrobenzofuran-6-yl)methanol (13.8 g, 92.0% yield). 1H NMR (400 MHz, CDCl3) δ: 7.17 (d, J=7.2, 1H), 6.84 (d, J=7.2, 1H), 6.81 (s, 1H), 4.62 (s, 2H), 4.58 (t, J=8.4, 2H), 3.20 (t, J=8.4, 2H),) 1.67 (br s, 1H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-6-yl)methanol
Reactant of Route 2
(2,3-Dihydrobenzofuran-6-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2,3-Dihydrobenzofuran-6-yl)methanol
Reactant of Route 4
(2,3-Dihydrobenzofuran-6-yl)methanol
Reactant of Route 5
(2,3-Dihydrobenzofuran-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,3-Dihydrobenzofuran-6-yl)methanol

Citations

For This Compound
1
Citations
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.